REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+].Br[CH2:10][CH2:11][C:12]([F:15])([F:14])[F:13]>CO>[F:13][C:12]([F:15])([F:14])[CH2:11][CH2:10][S:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
BrCCC(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was then stirred at 65° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
it was quenched with 1N HCl until the pH of the solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (0-50% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCSCCC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.2 mmol | |
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |